
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one, also known as hexahydrocoumarin, is an organic compound with the molecular formula C9H12O2. It is a derivative of coumarin and is characterized by a benzopyran ring system that is fully hydrogenated. This compound is known for its pleasant odor and is often used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be synthesized through various methods. One common method involves the hydrogenation of coumarin in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C9H6O2} + 3H2 \rightarrow \text{C9H12O2} ]
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale hydrogenation reactors where coumarin is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance industry due to its pleasant odor, and also in the production of flavoring agents.
作用机制
The mechanism of action of 1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
1,4,5,6,7,8-Hexahydro-3H-2-benzopyran-3-one can be compared with other similar compounds such as:
Coumarin: The parent compound, which is not fully hydrogenated and has different chemical properties.
Dihydrocoumarin: A partially hydrogenated derivative with different reactivity and applications.
Chromone: Another benzopyran derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its fully hydrogenated benzopyran ring, which imparts specific chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
6007-99-4 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
1,4,5,6,7,8-hexahydroisochromen-3-one |
InChI |
InChI=1S/C9H12O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H2 |
InChI 键 |
KVEUGDREUKYIPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)CC(=O)OC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




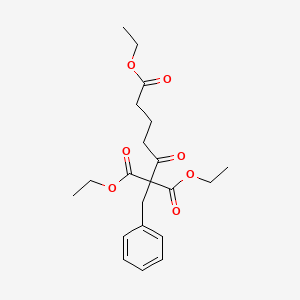
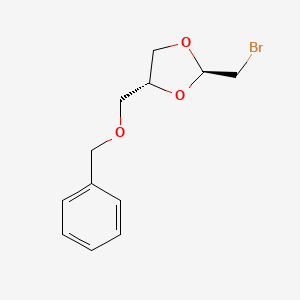
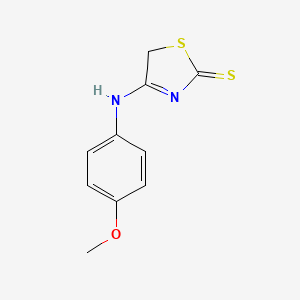

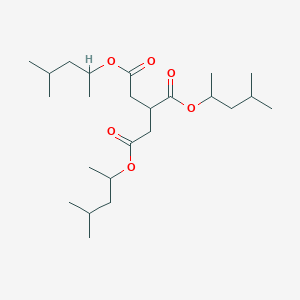
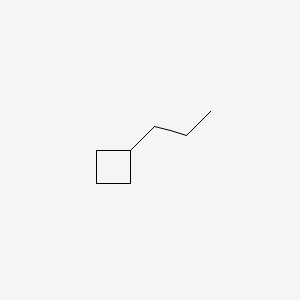
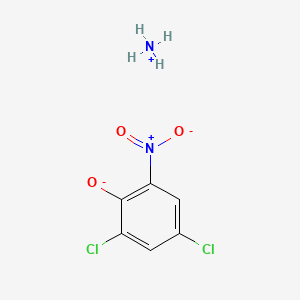
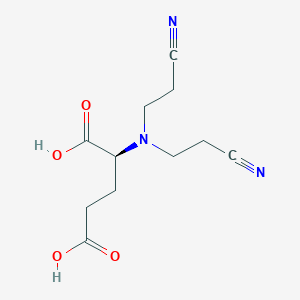
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
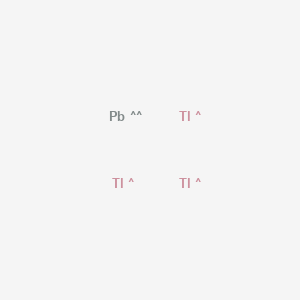
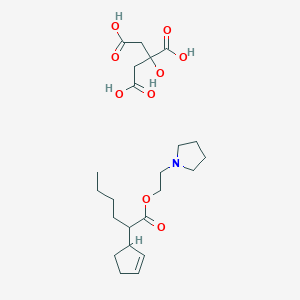
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
